Cas no 14737-80-5 (N-Methyltetrachlorophthalimide)

N-Methyltetrachlorophthalimide structure
14737-80-5 structure
Product Name:N-Methyltetrachlorophthalimide
CAS No:14737-80-5
MF:C9H3Cl4NO2
MW:298.937618494034
MDL:MFCD07368041
CID:49917
PubChem ID:84615
Update Time:2025-07-23

N-Methyltetrachlorophthalimide Chemical and Physical Properties

Names and Identifiers

    • 4,5,6,7-Tetrachloro-2-methylisoindoline-1,3-dione
    • 3,4,5,6-Tetrachloro-N-methylphthalimide
    • 2,3,4,5-Tetrafluorobenzoyl chloride
    • 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione
    • N-METHYLTETRACHLOROPHTHALIMIDE
    • 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-
    • 3,4,5,6-Tetrachlor-N-methylphthalimid
    • 4,5,6,7-Tetrachlor-2-methyl-isoindolin-1,3-dion
    • 4,5,6,7-tetrachloro-2-methyl-isoindole-1,3-dione
    • 4,5,6,7-tetrachloro-2-methyl-isoindoline-1,3-dione
    • AC1L37UD
    • CTK4C5394
    • Jsp0027
    • N-Methyl-3,4,5,6-tetrachlorophthalimide
    • N-methyl-tetrachlorophthalimide
    • SureCN1815113
    • tetrachloro-N-methylphthalimide
    • Levofloxacin 2,3,4-Trifluorobenzoyl Chloride
    • 2-Methyl-4,5,6,7-tetrachloro-isoindoline-1,3-dione
    • 4,5,6,7-tetrachloro-2-methyl-isoindoline-1,3-quinone
    • 4,5,6,7-tetrachloro-2-methyl-1h-isoindole-3(2h)-dione
    • MFCD07368041
    • 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione
    • AKOS008637752
    • EINECS 238-799-5
    • A911456
    • NSC 45112
    • W-108116
    • NSC-45112
    • 14737-80-5
    • NSC45112
    • E77946
    • AS-13144
    • DTXSID9065813
    • CS-0188149
    • NS00002262
    • 1H-Isoindole-1, 4,5,6,7-tetrachloro-2-methyl-
    • SCHEMBL1815113
    • OHCSZUQRNNNMRG-UHFFFAOYSA-N
    • N-Methyl-3,5,6-tetrachlorophthalimide
    • 4,5,6,7-tetrachloro-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione
    • C9H3Cl4NO2
    • AC-14598
    • DTXCID3034791
    • N-Methyltetrachlorophthalimide
    • MDL: MFCD07368041
    • Inchi: 1S/C9H3Cl4NO2/c1-14-8(15)2-3(9(14)16)5(11)7(13)6(12)4(2)10/h1H3
    • InChI Key: OHCSZUQRNNNMRG-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=C(C2C(N(C)C(C=21)=O)=O)Cl)Cl)Cl

Computed Properties

  • Exact Mass: 297.88726
  • Monoisotopic Mass: 296.892
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.4
  • Topological Polar Surface Area: 37.4A^2

Experimental Properties

  • Density: 1.754
  • Melting Point: 208-215°C
  • Boiling Point: 433.1 °C at 760 mmHg
  • Flash Point: 215.7 °C
  • Refractive Index: 1.695
  • PSA: 63.4
  • LogP: 3.46390

N-Methyltetrachlorophthalimide Security Information

N-Methyltetrachlorophthalimide Pricemore >>

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Additional information on N-Methyltetrachlorophthalimide

Introduction to N-Methyltetrachlorophthalimide (CAS No. 14737-80-5)

N-Methyltetrachlorophthalimide, with the chemical formula C₈H₃Cl₄NO and CAS number 14737-80-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in various chemical synthesis processes.

The molecular structure of N-Methyltetrachlorophthalimide consists of a phthalimide core substituted with four chlorine atoms and a methyl group at the nitrogen position. This specific arrangement imparts distinct reactivity and stability characteristics, making it a valuable intermediate in the synthesis of more complex molecules. The presence of multiple chlorine atoms enhances its utility in cross-coupling reactions, where it can serve as a precursor for introducing chlorinated functional groups into target molecules.

In recent years, N-Methyltetrachlorophthalimide has been explored for its role in developing novel pharmaceutical agents. Its phthalimide moiety is known for its bioisosteric properties, which allow it to mimic other heterocyclic structures in biological systems. This feature has been leveraged in the design of drugs targeting specific enzymatic pathways. For instance, studies have shown that derivatives of N-Methyltetrachlorophthalimide exhibit inhibitory effects on certain proteases, which are relevant in the treatment of inflammatory and infectious diseases.

One of the most compelling aspects of N-Methyltetrachlorophthalimide is its versatility in synthetic chemistry. Researchers have utilized this compound to develop new methodologies for constructing complex organic molecules. Its reactivity with various nucleophiles and electrophiles has been harnessed to create diverse scaffolds for drug discovery. Moreover, the compound's stability under various reaction conditions makes it an ideal candidate for multi-step syntheses without significant degradation.

Recent advancements in computational chemistry have further enhanced the understanding of N-Methyltetrachlorophthalimide's reactivity. Molecular modeling studies have provided insights into how the compound interacts with biological targets, shedding light on its potential as a pharmacophore. These studies have also identified key structural features that can be modified to improve binding affinity and selectivity, thereby paving the way for more effective drug candidates.

The pharmaceutical industry has shown particular interest in N-Methyltetrachlorophthalimide due to its potential as a building block for antiviral and anticancer agents. For example, researchers have synthesized analogs of this compound that exhibit inhibitory activity against viral proteases, crucial for the replication cycle of certain viruses. Similarly, derivatives with modified chloro substituents have been investigated for their ability to interfere with cancer cell proliferation by targeting specific kinases.

Another area where N-Methyltetrachlorophthalimide has found application is in materials science. Its ability to undergo polymerization reactions has led to the development of novel polymeric materials with unique properties. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for use in high-performance coatings and electronic materials.

The synthesis of N-Methyltetrachlorophthalimide itself is an intriguing process that highlights its synthetic utility. Typically, it is prepared through the chlorination of phthalimide followed by methylation at the nitrogen position. This process involves careful control of reaction conditions to ensure high yield and purity. Recent improvements in synthetic methodologies have focused on greener approaches, utilizing catalytic systems that minimize waste and energy consumption.

In conclusion, N-Methyltetrachlorophthalimide (CAS No. 14737-80-5) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and drug developers alike. As research continues to uncover new applications for this compound, its importance in advancing chemical innovation is likely to grow even further.

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